Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid
Overview
Description
Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid is a chemical compound with the CAS Number: 91968-35-3 . It has a molecular weight of 180.25 . The compound is in the form of a powder .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 31 bonds; 15 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 3 four-membered rings, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Physical and Chemical Properties Analysis
This compound is a white crystalline solid with a melting point of 46-47°C . It is soluble in most organic solvents, such as ethanol and chloroform, but insoluble in water.Scientific Research Applications
Synthesis and Structural Studies
- Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid and related compounds have been synthesized and studied for their unique structural properties. This includes the synthesis of various spirocyclobutanes and spiropolymers, exploring the structural motifs and characteristics of these compounds (Sharts & Steele, 1970), (Baldwin & Shukla, 1999).
Chemical Reactions and Derivatives
- Research has been conducted on the acid-catalyzed reactions of oxadispiro compounds, providing insights into the chemistry and potential applications of dispiro compounds in synthesis and chemical reactions (Adam & Crämer, 1987).
- Studies on the cycloaddition reactions of Schiff bases with ketenes generated from trioxaspiro compounds have been explored, highlighting the versatility of dispiro compounds in forming spiro compounds with potential applications in medicinal chemistry (Tsuno, Kondo & Sugiyama, 2006).
Advanced Materials and Liquid Crystal Properties
- The synthesis and liquid crystal properties of compounds incorporating dispiro decane rings have been investigated. This research provides insights into the potential applications of these compounds in advanced material science and liquid crystal technology (Chan et al., 1987).
Potential Biomedical Applications
- Conformationally restricted glutamic acid analogues, such as those incorporating spiro[3.3]heptane and dispiro decane rings, have been synthesized and studied. These compounds may have implications in the development of novel, biologically active compounds for various biomedical applications (Chernykh et al., 2014).
Pharmaceutical Research
- In pharmaceutical research, this compound and its derivatives have been utilized in the synthesis of novel trispiroheterocyclic frameworks. These frameworks are being investigated for potential antifungal and antimicrobial properties, which may lead to new therapeutic agents (Dandia, Singh, Joshi & Kumari, 2013).
Safety and Hazards
The safety information for Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
dispiro[3.1.36.14]decane-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-9(13)8-4-11(5-8)6-10(7-11)2-1-3-10/h8H,1-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKCBSAWXUGYTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(C2)CC(C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91968-35-3 | |
Record name | dispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.